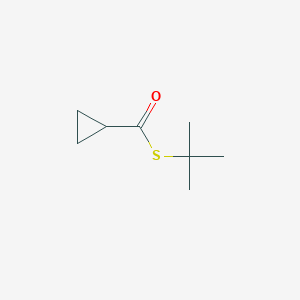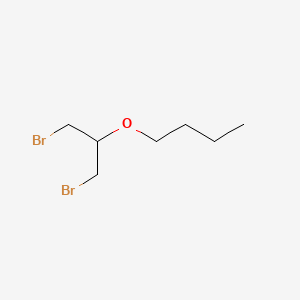![molecular formula C18H20Cl3FN2O B13994152 N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride CAS No. 20807-35-6](/img/structure/B13994152.png)
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloroethyl groups, a fluorophenyl group, and a methoxyaniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with appropriate chloroanhydrides in the presence of pyridine. The reaction is carried out in chloroform, and the yields can vary depending on the specific conditions used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chloroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学研究应用
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride involves its interaction with molecular targets within cells. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This can result in cell death, making the compound potentially useful as an anticancer agent .
相似化合物的比较
Similar Compounds
Similar compounds include N,N-bis(2-chloroethyl)-N-nitrosourea and chlorozotocin, which also contain chloroethyl groups and are used in similar applications .
Uniqueness
What sets N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its reactivity and specificity in certain applications .
属性
CAS 编号 |
20807-35-6 |
|---|---|
分子式 |
C18H20Cl3FN2O |
分子量 |
405.7 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C18H19Cl2FN2O.ClH/c1-24-18-11-14(13-22-16-4-2-3-15(21)12-16)5-6-17(18)23(9-7-19)10-8-20;/h2-6,11-13H,7-10H2,1H3;1H |
InChI 键 |
CJSXLIODKDPNHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)F)N(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


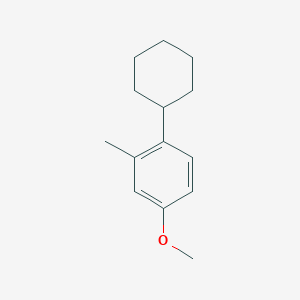
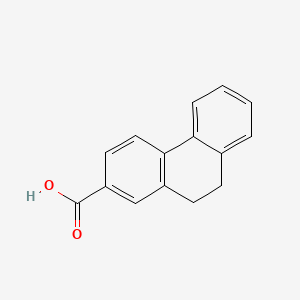
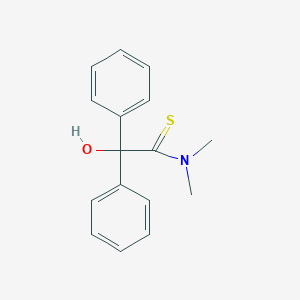
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
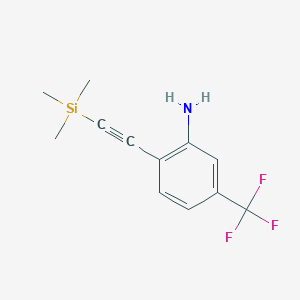
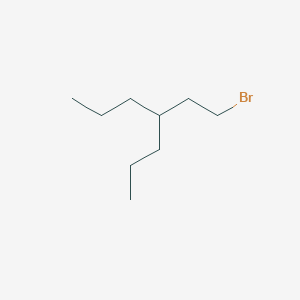
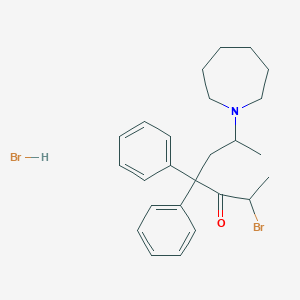
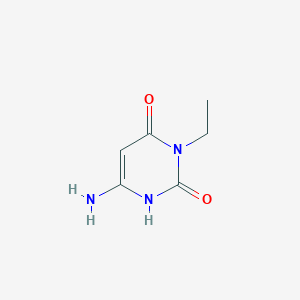
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
